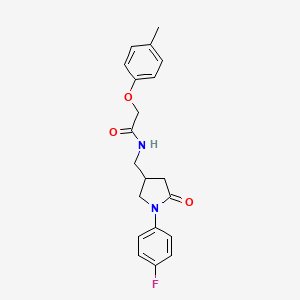
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a complex organic compound known for its unique structure and versatile applications across various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1:
Step 1: Synthesis of the intermediate 1-(4-fluorophenyl)-5-oxopyrrolidine.
Reagents: 4-fluorobenzaldehyde, 2-pyrrolidinone.
Conditions: Condensation reaction under acidic or basic conditions, followed by cyclization.
Step 2: Formation of the final product.
Reagents: Intermediate from Step 1, p-tolyloxyacetic acid, activating agents (e.g., DCC, EDC).
Conditions: Coupling reaction in the presence of a suitable solvent (e.g., dichloromethane) and base (e.g., triethylamine).
Industrial Production Methods:
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield, purity, and cost-efficiency. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the acetamide moiety.
Reduction: The fluorophenyl group and the carbonyl functionalities are susceptible to reduction under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various nucleophiles and electrophiles depending on the desired transformation.
Major Products:
The major products formed from these reactions depend on the reagents and conditions used Oxidation typically leads to the formation of carboxylic acids or aldehydes Reduction results in the formation of alcohols or amines
Scientific Research Applications
Chemistry:
This compound serves as a building block for the synthesis of more complex molecules
Biology:
The compound has been studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine:
In medicinal chemistry, this compound is investigated for its role in drug design and development. It can act as a lead compound or a pharmacophore for developing drugs targeting specific diseases or conditions.
Industry:
Industrial applications include its use as a precursor for synthesizing agrochemicals, polymers, and specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound's functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
These compounds share structural similarities but differ in the substituents on the phenyl ring, affecting their reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-2-8-18(9-3-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLSPRFBZXXUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
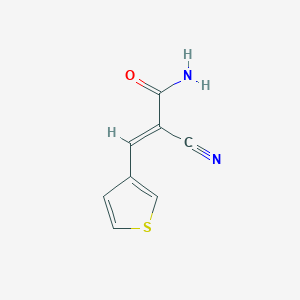
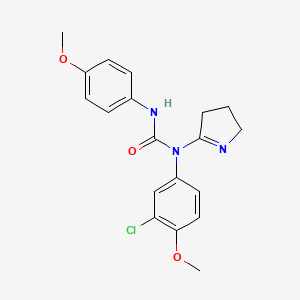
![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![11-methyl-12-(2-methylprop-2-en-1-yl)-13-(piperidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2857744.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)
![4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
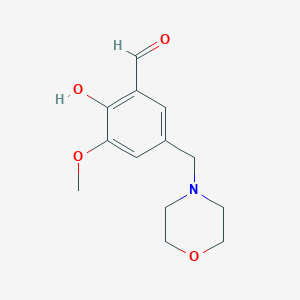
![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2857756.png)
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
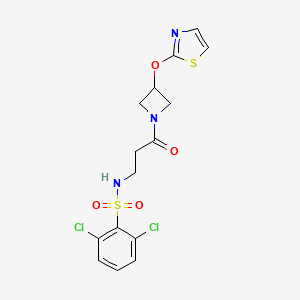
![N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
